molecular formula C17H22N2O3 B6010828 N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide

N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide

Cat. No.: B6010828
M. Wt: 302.37 g/mol
InChI Key: VHKXXZLGWZNWFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic effects in various neurological disorders.

Mechanism of Action

N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide inhibits the activation of the JNK signaling pathway by binding to and blocking the activity of mixed-lineage kinase 3 (MLK3), a kinase that activates the JNK pathway. This leads to a reduction in neuronal cell death and an increase in neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to have neuroprotective effects in various in vitro and in vivo models of neurological disorders. It has been shown to reduce neuronal cell death, improve motor function, and increase survival in animal models of Parkinson's disease, Alzheimer's disease, and Huntington's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide is its specificity for MLK3 and the JNK signaling pathway, which makes it a valuable tool for studying the role of this pathway in neurological disorders. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in animal models and clinical trials.

Future Directions

For research on N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide include developing more soluble analogs of the compound, investigating its potential therapeutic effects in other neurological disorders, and exploring its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and administration regimen for this compound in clinical trials.

Synthesis Methods

N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide can be synthesized using a multistep process involving the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with 1-(2-bromoethyl)pyrrolidin-3-one, followed by reduction and amidation reactions. The final product is obtained as a white powder with a purity of more than 98%.

Scientific Research Applications

N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide has been extensively studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal cell death.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-3-methoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-22-7-6-16(20)18-14-10-17(21)19(11-14)15-8-12-4-2-3-5-13(12)9-15/h2-5,14-15H,6-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKXXZLGWZNWFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NC1CC(=O)N(C1)C2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.